molecular formula C6H8N2O2 B13321929 4-Imidazolylpropionsaure

4-Imidazolylpropionsaure

Cat. No.: B13321929
M. Wt: 140.14 g/mol
InChI Key: OWZRRFCGWTXNTM-UHFFFAOYSA-N
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Description

4-Imidazolylpropionsaure, also known as histidine, is an essential amino acid that plays a crucial role in various biological processes. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms at positions 1 and 3, and a side chain that includes a carboxyl group and an amino group. This compound is vital for protein synthesis and serves as a precursor for several important biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazolylpropionsaure can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method utilizes the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) to form imidazole-based molecules .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce histidine, which is then extracted and purified for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Imidazolylpropionsaure undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can convert imidazole derivatives into more saturated compounds.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Imidazolone derivatives.

    Reduction: Saturated imidazole compounds.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Imidazolylpropionsaure involves its role as a precursor for histamine. Histidine decarboxylase catalyzes the conversion of histidine to histamine, which then interacts with histamine receptors (H1, H2, H3, and H4) to exert various physiological effects. These receptors are involved in immune responses, regulation of gastric acid secretion, and modulation of neurotransmission .

Comparison with Similar Compounds

4-Imidazolylpropionsaure can be compared with other imidazole-containing compounds such as:

    Imidazole: A simpler structure with only the imidazole ring.

    Histamine: A decarboxylated form of histidine with significant physiological roles.

    Carnosine: A dipeptide composed of histidine and beta-alanine, known for its antioxidant properties.

Uniqueness: this compound is unique due to its dual role as an essential amino acid and a precursor for biologically active molecules like histamine. Its imidazole ring structure allows it to participate in various biochemical reactions, making it a versatile compound in both biological and chemical contexts .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8N2O2/c1-4(6(9)10)5-2-7-3-8-5/h2-4H,1H3,(H,7,8)(H,9,10)

InChI Key

OWZRRFCGWTXNTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CN1)C(=O)O

Origin of Product

United States

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